- Modified fluorapatite as highly efficient catalyst for the synthesis of chalcones via Claisen-Schmidt condensation reactionJournal of Industrial and Engineering Chemistry (Amsterdam, 2016, 39, 218-225,
Cas no 959-33-1 (4-Methoxychalcone)

4-Methoxychalcone structure
Nombre del producto:4-Methoxychalcone
Número CAS:959-33-1
MF:C16H14O2
Megavatios:238.281164646149
MDL:MFCD00017179
CID:83257
PubChem ID:641819
4-Methoxychalcone Propiedades químicas y físicas
Nombre e identificación
-
- (E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one
- 4-METHOXYBENZYLIDENEACETOPHENONE
- 3-(4-METHOXYPHENYL)-1-PHENYLPROP-2-EN-1-ONE
- 3-(4-METHOXYPHENYL)-1-PHENYL-2-PROPEN-1-ONE
- 2-(P-ANISAL)ACETOPHENONE
- 2-(P-ANISYLIDENE)ACETOPHENONE
- 2-(4-METHOXYBENZYLIDENE)ACETOPHENONE
- 2-(4-Methoxybenzal)Acetophenone
- 4-Methoxychalcone
- ALPHA ALPHA-DIPHENYL-GAMMA-BUTYROLACTONE TECH.
- METHOXYCHALCONE, 4-(RG)
- (4-Methoxybenzylidene)acetophenone
- (p-Methoxybenzylidene)acetophenone
- 1-Phenyl-3-(4-methoxyphenyl)-2-propen-1-one
- 3-(p-Methoxyphenyl)-1-phenyl-2-propen-1-one
- Chalcone, 4-methoxy-
- (2E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one
- 2-propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-, (2E)-
- 2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-
- XUFXKBJMCRJATM-FMIVXFBMSA-N
- Phenyl p-methoxystyryl ketone
- NSC636917
- 4'-Methoxybenzylideneacetophenone
- Q633959
- 3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one (ACI)
- Chalcone, 4-methoxy- (6CI, 7CI, 8CI)
- 1-Phenyl-3-(4-methoxyphenyl)-2-propenone
- 4-Methoxystyryl phenyl ketone
- 4′-Methoxybenzylideneacetophenone
- NSC 11866
- NSC 636917
- p-Methoxystyryl phenyl ketone
- EINECS 213-499-7
- AI3-17319
- AKOS024306989
- SY049670
- CCRIS 2230
- p-Methoxyphenyl styryl ketone
- PD158954
- FT-0618934
- 3-(4-Methoxy-phenyl)-1-phenyl-propenone
- XUFXKBJMCRJATM-UHFFFAOYSA-N
- 3-(4-methoxyphenyl)-1-phenyl-prop-2-ene-1-one
- DTXSID70870818
- PD158953
- Anisal-acetophenon
- 4-methoxy chalcone
- BBL019090
- M1409
- CS-0181937
- Z46028374
- MFCD00017179
- DTXSID601313945
- CHEMBL105496
- NSC-170287
- W-100150
- LS-14472
- 10L-722
- Q63395979
- trans-4-Methoxychalcone
- NS00015322
- 22252-15-9
- 959-33-1
- (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one
- BDBM86005
- NSC170287
- NSC-636917
- 1-Phenyl-3-(4-methoxyphenyl)-2-propen- 1-one
- HY-W083376A
- Chalcone, 4
- EN300-16058
- NSC-11866
- SCHEMBL521906
- SCHEMBL1566431
- S10243
- 2-Propen-1-one,3-(4-methoxyphenyl)-1-phenyl-
- AKOS000447894
- 4-Methoxychalcone-1
- STK993811
- InChI=1/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3/b12-9
- AE-641/00576037
- NSC11866
- XAA25215
-
- MDL: MFCD00017179
- Renchi: 1S/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3
- Clave inchi: XUFXKBJMCRJATM-UHFFFAOYSA-N
- Sonrisas: O=C(C1C=CC=CC=1)C=CC1C=CC(OC)=CC=1
- Brn: 978742
Atributos calculados
- Calidad precisa: 238.09900
- Masa isotópica única: 238.09938
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 4
- Complejidad: 282
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Xlogp3: 3.1
- Superficie del Polo topológico: 26.3
Propiedades experimentales
- Color / forma: Not determined
- Denso: 1.114
- Punto de fusión: 74.0 to 77.0 deg-C
- Punto de ebullición: 340.88°C (rough estimate)
- Punto de inflamación: 180.4 °C
- índice de refracción: 1.6290 (estimate)
- PSA: 26.30000
- Logp: 3.59130
- Disolución: Not determined
4-Methoxychalcone Información de Seguridad
-
Símbolo:
- Promover:warning
- Instrucciones de peligro: H315-H319
- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26-S36
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R38
4-Methoxychalcone Datos Aduaneros
- Código HS:2914509090
- Datos Aduaneros:
China Customs Code:
2914509090Overview:
2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Methoxychalcone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-16058-10.0g |
3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |
959-33-1 | 93% | 10g |
$35.0 | 2023-06-04 | |
Enamine | EN300-16058-2.5g |
3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |
959-33-1 | 93% | 2.5g |
$25.0 | 2023-06-04 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158331-100g |
4-Methoxychalcone |
959-33-1 | >98.0%(HPLC) | 100g |
¥1252.90 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1252607-25g |
4-Methoxychalcone |
959-33-1 | 98% | 25g |
¥422.00 | 2024-04-23 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M57090-100mg |
4-Methoxychalcone |
959-33-1 | 100mg |
¥668.0 | 2021-09-08 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863374-25g |
4-Methoxychalcone |
959-33-1 | ≥98%(GC) | 25g |
¥353.00 | 2022-09-01 | |
Enamine | EN300-16058-0.05g |
3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |
959-33-1 | 93% | 0.05g |
$19.0 | 2023-06-04 | |
Enamine | EN300-16058-0.5g |
3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |
959-33-1 | 93% | 0.5g |
$19.0 | 2023-06-04 | |
Fluorochem | 092495-100g |
E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one |
959-33-1 | 95% | 100g |
£129.00 | 2022-03-01 | |
Enamine | EN300-16058-5.0g |
3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |
959-33-1 | 93% | 5g |
$26.0 | 2023-06-04 |
4-Methoxychalcone Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Catalysts: Fluorapatite (Ca5F(PO4)3) , Sodium nitrate Solvents: Methanol ; 24 h, rt
Referencia
Synthetic Routes 2
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 - 5 °C; 3 h, 20 - 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
Referencia
- A facial synthesis and antimicrobial activity of some pyrazole derivatives carrying indoleE-Journal of Chemistry, 2010, 7(3), 745-750,
Synthetic Routes 4
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 1 h, 0 °C
Referencia
- Synthesis, crystal structures and DFT studies of 1-[2-(5-methyl-2-benzoxazolinone-3-yl)acetyl]-3-phenyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole and 1-[2-(5-chloro-2-benzoxazolinone-3-yl)acetyl]-3-phenyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazoleJournal of Molecular Structure, 2011, 1006(1-3), 147-158,
Synthetic Routes 6
Condiciones de reacción
1.1 Catalysts: Sulfuric acid (silica supported) ; 3 h, 80 °C
Referencia
- Silica sulfuric acid as an efficient and reusable reagent for crossed-aldol condensation of ketones with aromatic aldehydes under solvent-free conditionsJournal of the Brazilian Chemical Society, 2004, 15(5), 773-776,
Synthetic Routes 7
Synthetic Routes 8
Condiciones de reacción
1.1 Catalysts: Barium hydroxide Solvents: 1-Ethyl-3-methylimidazolium dicyanamide ; 6 h, rt
Referencia
- Large acceleration under highly concentrated conditions: Synthesis of chalcones using a small amount of DMF or [emim]N(CN)2Results in Chemistry, 2022, 4,,
Synthetic Routes 9
Condiciones de reacción
1.1 Catalysts: 1H-Imidazolium, 3-[3-[[(1S)-1,2-dicarboxyethyl]amino]-3-oxopropyl]-1-methyl-, br… ; 4 h, 25 °C
Referencia
- An Efficient Synthesis of α,β-Unsaturated Ketones via Claisen-Schmidt Condensation Reaction using Amino Acid Based Ionic LiquidsCurrent Catalysis, 2021, 10(2), 103-107,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Sodium trithiocarbonate Catalysts: Trioctylmethylammonium chloride Solvents: Benzene , Water
Referencia
- The dehalogenation of vic-dihaloalkanes to alkenes with sodium trithiocarbonate or sodium dithiocarbonate in the presence of phase-transfer catalystsBulletin of the Chemical Society of Japan, 1989, 62(8), 2739-41,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Water Catalysts: Barium hydroxide Solvents: 1,4-Dioxane
Referencia
- Barium(II) hydroxide as catalyst in organic reactions. 20. Structure-catalytic activity relationship in the Wittig reactionJournal of Organic Chemistry, 1989, 54(15), 3695-701,
Synthetic Routes 12
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Chlorotrimethylsilane , Sodium iodide Solvents: Acetonitrile
1.2 Reagents: Triethylamine Solvents: Acetonitrile
1.3 Reagents: Chlorotrimethylsilane , Sodium iodide
1.2 Reagents: Triethylamine Solvents: Acetonitrile
1.3 Reagents: Chlorotrimethylsilane , Sodium iodide
Referencia
- Reagents and synthetic methods. 59. Iodotrimethylsilane-mediated aldol -type condensation between trialkylsilyl enol ethers and trimethylsilyl halohydrinsAnales de Quimica, 1987, 83(1), 121-3,
Synthetic Routes 14
Synthetic Routes 15
Condiciones de reacción
1.1 Catalysts: Naphthalene (reaction products with Sulfuric acid) , Sulfuric acid (reaction product with Naphthalene) ; 100 min, 70 °C; 70 °C → rt
1.2 Reagents: Dichloromethane ; > 1 min, heated
1.2 Reagents: Dichloromethane ; > 1 min, heated
Referencia
- Carbon-based solid acid as an efficient and reusable catalyst for cross-aldol condensation of ketones with aromatic aldehydes under solvent-free conditionsCuihua Xuebao, 2008, 29(7), 602-606,
Synthetic Routes 16
Condiciones de reacción
1.1 Catalysts: Titania ; 2 min, heated
Referencia
- Solvent free synthesis of quinoxalines, dipyridophenazines and chalcones under microwave irradiation with sulfated Degussa titania as a novel solid acid catalystJournal of Molecular Catalysis A: Chemical, 2011, 350(1-2), 16-25,
Synthetic Routes 17
Synthetic Routes 18
Synthetic Routes 19
Condiciones de reacción
1.1 Catalysts: 4,6-Bis(sulfoamino)-1,3,5-triazin-2-yl sulfamate ; 70 min, 75 °C
Referencia
- Melamine trisulfonic acid as an efficient and reusable catalyst for the crossed-Aldol condensation of ketones and aldehydes under solvent-free conditionsIranian Journal of Catalysis, 2012, 2(4), 157-163,
Synthetic Routes 20
Condiciones de reacción
1.1 Catalysts: Diethylamine Solvents: Water ; 10 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- A green, inexpensive and efficient organocatalyzed procedure for aqueous aldol condensationsJournal of the Brazilian Chemical Society, 2009, 20(10), 1895-1900,
4-Methoxychalcone Raw materials
- 1-Propanone, 2,3-dibromo-3-(4-methoxyphenyl)-1-phenyl-
- p-Methoxybenzaldehyde
- 1-Phenyl-1-trimethylsilyloxyethylene
- Acetophenone
- N-(4-Acetylphenyl)-4-chlorobenzene-1-sulfonamide
4-Methoxychalcone Preparation Products
4-Methoxychalcone Literatura relevante
-
Milena Reszka,Illia E. Serdiuk,Karol Kozakiewicz,Andrzej Nowacki,Henryk Myszka,Piotr Bojarski,Beata Liberek Org. Biomol. Chem. 2020 18 7635
-
2. 318. Polymerisation of flavans. Part VI. Reduction of flavanoids and chalcones with lithium aluminium hydride in the presence of aluminium chlorideM. M. Bokadia,B. R. Brown,D. Cobern,A. Roberts,G. A. Somerfield J. Chem. Soc. 1962 1658
-
Seung Hwan Son,Yang Yil Cho,Hyung-Seok Yoo,Soo Jin Lee,Young Min Kim,Hyu Jeong Jang,Dong Hwan Kim,Jeong-Won Shin,Nam-Jung Kim RSC Adv. 2021 11 14000
-
4. The kinetics and mechanism of the cyclisation of some 2′-hydroxychalcones to flavanones in basic aqueous solutionK. Barry Old,Lyndsay Main J. Chem. Soc. Perkin Trans. 2 1982 1309
-
5. 662. Polymerisation of flavans. Part III. The action of lead tetra-acetate on flavansM. M. Bokadia,B. R. Brown,W. Cummings J. Chem. Soc. 1960 3308
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos Fenilpropanoides y poliketidas Lineales 1,3-difenilpropanoides Retrocloronas
- Disolventes y químicos orgánicos Compuestos Orgánicos Fenilpropanoides y poliketidas Lineales 1,3-difenilpropanoides Chalconas y dihidrochalconas Retrocloronas
- Disolventes y químicos orgánicos Compuestos Orgánicos Alcohol/Éter
- Disolventes y químicos orgánicos Compuestos Orgánicos Aldehído/Cetona
959-33-1 (4-Methoxychalcone) Productos relacionados
- 2657-25-2(4'-Hydroxychalcone)
- 20426-12-4(4-Hydroxychalcone)
- 2373-89-9(4,4'-Dimethoxychalcone)
- 22252-15-9(3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one)
- 53744-28-8(3,4-Dimethoxychalcone)
- 959-23-9(4'-Methoxychalcone)
- 2096986-74-0(4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid)
- 727687-84-5(1-(3-bromo-2-hydroxy-5-methylphenyl)butan-1-one)
- 1250245-93-2((2,4-Dimethylphenyl)(thiophen-3-yl)methanol)
- 915914-31-7(1-(diphenylmethyl)-3-(5-methyl-1,2-oxazol-3-yl)urea)
Proveedores recomendados
Shanghai Xinsi New Materials Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Nanjing jingzhu bio-technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Jinan Hanyu Chemical Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Synrise Material Co. Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Taian Jiayue Biochemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
